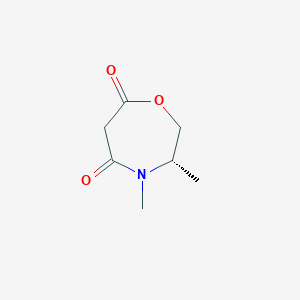
Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- is a stereoisomer of a hexahydronaphthalene derivative. This compound is characterized by its unique structure, which includes a naphthalene core that is partially hydrogenated and substituted with a methyl group at the 8a position. The (S)-designation indicates the specific stereochemistry of the molecule, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of naphthalene using a metal catalyst such as palladium or platinum under high pressure and temperature. The reaction conditions must be carefully controlled to achieve the desired stereochemistry and avoid over-hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with metal catalysts and operate under optimized conditions to maximize yield and selectivity. The use of advanced catalytic systems and process control technologies ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride, AlCl₃) are used.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1S-cis)-
- Naphthalene, 1,2,4a,5,8,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1S,4aR,8aS)-
- Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-
Uniqueness
Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different physical and chemical properties compared to its isomers, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
183244-54-4 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
(8aS)-8a-methyl-2,3,7,8-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C11H16/c1-11-8-4-2-6-10(11)7-3-5-9-11/h2,6-7H,3-5,8-9H2,1H3/t11-/m1/s1 |
Clé InChI |
OFYKHMIGDJTCMF-LLVKDONJSA-N |
SMILES isomérique |
C[C@@]12CCCC=C1C=CCC2 |
SMILES canonique |
CC12CCCC=C1C=CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


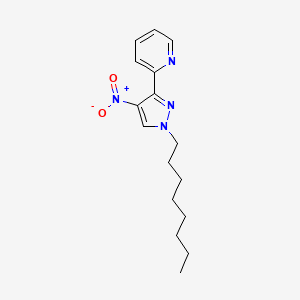
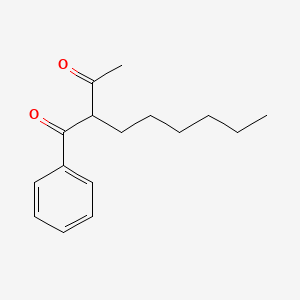



![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
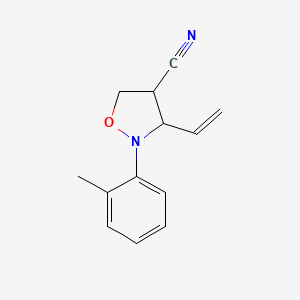
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
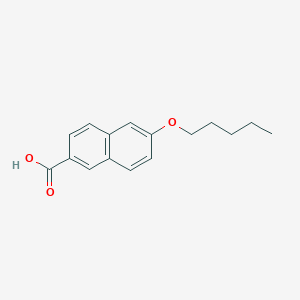
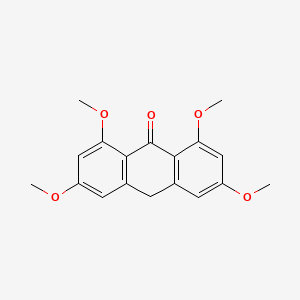
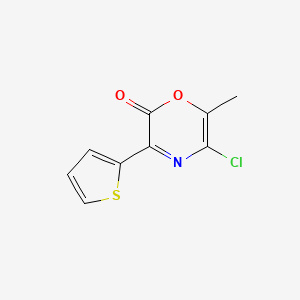
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
